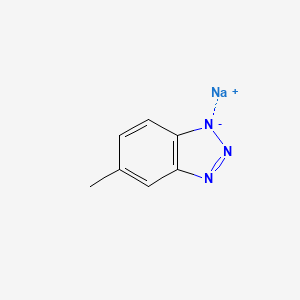

1H-Benzotriazole, 5-methyl-, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Benzotriazole, 5-methyl-, sodium salt is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its corrosion inhibition properties, particularly for copper and brass in various corrosive environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole, 5-methyl-, sodium salt typically involves the reaction of 5-methyl-1H-benzotriazole with sodium hydroxide. The process can be carried out under mild conditions, often at room temperature, to yield the sodium salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzotriazole, 5-methyl-, sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Oxides of the benzotriazole derivative.

Reduction: Amine derivatives.

Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

1H-Benzotriazole, 5-methyl-, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a corrosion inhibitor in metal protection, particularly for copper and brass.

Biology: Investigated for its potential as a nitrification inhibitor in agricultural soils.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in aircraft deicing and anti-icing fluids to prevent corrosion.

Mechanism of Action

The compound exerts its effects primarily through the formation of a stable coordination compound on metal surfaces. This coordination compound acts as a protective layer, preventing corrosion by blocking the interaction between the metal and corrosive agents. The molecular targets include the metal surface, where the benzotriazole derivative binds through its nitrogen atoms .

Comparison with Similar Compounds

Benzotriazole: The parent compound, known for its corrosion inhibition properties.

Tolyltriazole: Another derivative with similar applications in corrosion inhibition.

5-Methyl-1,2,3-benzotriazole: A close analog with similar chemical properties.

Uniqueness: 1H-Benzotriazole, 5-methyl-, sodium salt is unique due to its enhanced solubility in water compared to its parent compound, making it more effective in aqueous environments. Its sodium salt form also allows for easier handling and application in various industrial processes .

Biological Activity

1H-Benzotriazole, 5-methyl-, sodium salt (commonly referred to as methyl-1H-benzotriazole) is a chemical compound that has garnered attention for its diverse biological activities and applications. This article explores its biological activity, including toxicity, antimicrobial properties, environmental impact, and potential therapeutic uses.

Chemical Overview

- Chemical Name : this compound

- CAS Number : 29385-43-1

- Molecular Formula : C7H7N3.Na

- Molecular Weight : 156.14 g/mol

Toxicity Profile

This compound exhibits moderate acute toxicity. In studies involving oral administration to rats, the LD50 values ranged from approximately 500 to 964 mg/kg body weight, indicating significant toxicity at higher doses . Symptoms of acute exposure include gastrointestinal distress such as nausea and diarrhea. Long-term studies have suggested a potential for tumorigenesis in certain animal models, particularly liver tumors in rats exposed to benzotriazoles .

Antimicrobial Properties

Research has identified significant antimicrobial activity associated with benzotriazole derivatives. For instance:

- Antibacterial Activity : Various studies have demonstrated that benzotriazoles exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. Compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .

- Antifungal Activity : Benzotriazole derivatives have also been tested for antifungal properties, showing effectiveness against Candida albicans and Aspergillus species with MIC values between 1.6 µg/mL and 25 µg/mL . The introduction of specific substituents on the benzotriazole ring has been linked to enhanced antifungal activity.

Environmental Impact

The environmental fate of methyl-1H-benzotriazole is notable due to its biodegradability and low bioaccumulation potential. However, it poses risks to aquatic life upon accidental release, although it is generally considered low toxicity to fish and invertebrates . Studies have shown that this compound can be detected in aquatic environments, raising concerns about its long-term ecological effects.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzotriazole derivatives against clinical strains of bacteria, methyl-1H-benzotriazole demonstrated potent activity against MRSA strains. The study highlighted the structure-activity relationship (SAR), indicating that the presence of bulky hydrophobic groups significantly enhances antibacterial potency .

Case Study 2: Corrosion Inhibition

Research has also explored the synergistic effects of methyl-1H-benzotriazole in corrosion inhibition alongside other compounds like potassium sorbate. The findings indicated that these combinations effectively reduced copper corrosion in acidic environments, showcasing potential industrial applications .

Summary of Findings

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | LD50 values range from 500 to 964 mg/kg in rats; gastrointestinal symptoms observed. |

| Antibacterial | Effective against MRSA with MIC values of 12.5–25 µg/mL; structure impacts efficacy. |

| Antifungal | Active against Candida and Aspergillus spp.; MIC values between 1.6–25 µg/mL. |

| Environmental Impact | Readily biodegradable; low toxicity to aquatic organisms but detectable in water bodies. |

Properties

CAS No. |

41253-36-5 |

|---|---|

Molecular Formula |

C7H6N3Na |

Molecular Weight |

155.13 g/mol |

IUPAC Name |

sodium;5-methylbenzotriazol-1-ide |

InChI |

InChI=1S/C7H6N3.Na/c1-5-2-3-6-7(4-5)9-10-8-6;/h2-4H,1H3;/q-1;+1 |

InChI Key |

KFHGYFIWJGAIDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)[N-]N=N2.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.